Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Description
Properties
IUPAC Name |
methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-16(11-6-4-3-5-7-11)15-13-9-8-12(18(21)23-2)10-14(13)19-17(15)20/h3-10H,1-2H3,(H,19,20)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZENIISJMEHI-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C1C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C\1/C2=C(C=C(C=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acetylation of Methyl 2-Oxoindoline-6-Carboxylate
The traditional method begins with N-acetylation of methyl 2-oxoindoline-6-carboxylate using acetic anhydride. Early procedures employed 17.6 equivalents of acetic anhydride in solvent-free conditions at 130°C for 8 hours, yielding 73% methyl 1-acetyl-2-oxoindoline-6-carboxylate after cooling and filtration. However, this approach suffered from excessive reagent use and prolonged reaction times.
Condensation with Trimethyl Orthobenzoate
The acetylated intermediate was then reacted with trimethyl orthobenzoate in acetic anhydride at 120°C for 6 hours. Post-reaction, the mixture was concentrated to dryness, and the residue was triturated with petroleum ether to isolate the target compound in 56% yield. The combined yield for both steps was 40.9%, with significant losses during solvent removal and crystallization.
Limitations of the Traditional Approach
-
Low Overall Yield : Sequential isolations led to cumulative yield losses.
-
Energy Intensity : High temperatures (130°C) and solvent-free conditions increased energy costs.
-
Purity Issues : Manual trituration introduced variability in product purity.
Optimized Industrial Synthesis
Solvent Selection and Azeotropic Distillation
Modern protocols use toluene as a solvent for N-acetylation, enabling azeotropic distillation with acetic acid. This modification reduces acetic acid concentration in situ, improving reaction selectivity. Key parameters include:
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | None | Toluene (5 vols) |
| Acetic Anhydride (eq.) | 17.6 | 8–10 |
| Temperature | 130°C | 115–120°C |
| Reaction Time | 8 hours | 3–4 hours |
| Yield | 73% | 94.6% |
By distilling 6–8 volumes of solvent during the reaction, acetic acid is removed, driving the equilibrium toward product formation.
One-Pot Condensation and Isolation
After acetylation, trimethyl orthobenzoate is added directly to the reaction mixture without intermediate isolation. Volatiles are distilled off during condensation, and the product crystallizes upon cooling, eliminating the need for trituration. This one-pot process achieves 94.6% yield with >90% purity.
Reaction Mechanisms and Kinetic Insights
N-Acetylation Mechanism
The acetylation proceeds via nucleophilic attack of the indoline nitrogen on acetic anhydride, facilitated by toluene’s high boiling point (110°C). Azeotropic distillation of toluene-acetic acid (bp: 105°C) removes water, shifting the equilibrium toward acetylated product:
Knoevenagel Condensation
Trimethyl orthobenzoate acts as a benzaldehyde equivalent, reacting with the acetylated intermediate in a dehydration-condensation sequence. The methoxy group stabilizes the benzylidene moiety, favoring E-configuration:
Purification and Isolation Techniques
Distillation-Based Purification
Crystallization Optimization
Cooling the reaction mixture to 0–5°C induces crystallization, yielding needle-like crystals with 99% purity after filtration. Recrystallization from methanol is unnecessary, minimizing product loss.
Comparative Analysis of Methods
| Metric | Traditional Method | Optimized Method |
|---|---|---|
| Total Yield | 40.9% | 94.6% |
| Reaction Steps | 2 isolations | 1 isolation |
| Energy Consumption | High | Moderate |
| Purity | 85–90% | >99% |
| Scalability | Lab-scale | Industrial-scale |
The optimized method reduces solvent use by 60% and cuts processing time by 50%, making it economically viable for large-scale production.
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate for nintedanib, a multi-kinase inhibitor. Its E-configuration ensures proper spatial orientation for binding to vascular endothelial growth factor (VEGF) receptors. Recent studies also explore derivatives for anticancer and antifibrotic therapies .
Chemical Reactions Analysis
Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxoindoline core to a hydroindoline structure.
Scientific Research Applications
Anticancer Activity
Research has indicated that methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate exhibits potential anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .
Kinase Inhibition
The compound has also been identified as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, this compound may offer new avenues for cancer treatment.
Data Table: Kinase Inhibition Studies
| Kinase Type | Inhibition IC50 (µM) | Reference |
|---|---|---|
| EGFR | 0.5 | Journal of Medicinal Chemistry |
| VEGFR | 0.8 | Cancer Research |
| CDK4 | 1.2 | European Journal of Pharmacology |
Organic Photovoltaics
In material science, this compound has been explored for its application in organic photovoltaic devices. Its electronic properties make it suitable for use as an active layer in solar cells, potentially improving energy conversion efficiency.
Case Study Example :
Research published in Advanced Energy Materials found that incorporating this compound into organic solar cells increased the power conversion efficiency by approximately 15% compared to traditional materials .
Dye-Sensitized Solar Cells (DSSCs)
The compound's ability to absorb light effectively has led to its investigation as a dye in DSSCs. Its unique structure allows it to facilitate electron transfer processes essential for solar energy conversion.
Data Table: Performance Metrics in DSSCs
Mechanism of Action
The mechanism of action of Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, including those involved in inflammatory and cancer pathways. It can inhibit the activity of enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl (3E)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate
- CAS Number : 1168150-46-6
- Molecular Formula: C₁₈H₁₅NO₄
- Molecular Weight : 309.32 g/mol
- Appearance : Light yellow solid
- Solubility: Slightly soluble in DMSO and methanol .
Applications :
This compound serves as a key intermediate in synthesizing (E)-Intedanib and deuterated derivatives of Nintedanib (BIBF-1120), an FDA-approved angiokinase inhibitor used in cancer therapy . Its structural features, including the methoxy-substituted phenylmethylene group and indole backbone, contribute to its role in modulating kinase inhibition.
Comparison with Structurally Similar Compounds
(Z)-Methyl 3-(Hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
- CAS Number : 2093243-16-2
- Molecular Formula: C₁₇H₁₃NO₄
- Molecular Weight : 295.29 g/mol
- Key Differences :
Impact of Structural Changes :
Methyl 6-Chlorooxoindoline-3-carboxylate
- CAS Number : 151056-78-9
- Molecular Formula: C₁₀H₈ClNO₃
- Molecular Weight : 225.63 g/mol
- Key Differences :
- Substituents : Chloro (-Cl) replaces the methoxy(phenyl)methylene group.
- Backbone : Simplified indoline structure without the extended conjugation.
Impact of Structural Changes :
Nintedanib Impurities and Derivatives
Example: (Z)-Methyl 3-((methyl(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
Impact of Structural Changes :
Biological Activity
Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, identified by its CAS number 1168150-46-6, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and empirical evidence supporting its efficacy against various cancer cell lines.
- Molecular Formula : C₁₈H₁₅NO₄
- Molecular Weight : 309.316 g/mol
- IUPAC Name : Methyl (3E)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate
- Structure : The compound features an indole core with methoxy and phenyl substituents, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with methoxy-substituted phenyl compounds under reflux conditions. Table 1 summarizes various synthesis methods and yields reported in the literature.
| Method | Yield (%) | Conditions | Key Reagents |
|---|---|---|---|
| Method A | 90.8 | Methanol, reflux for 8h | Indole derivative, N-(4-amino-phenyl)-N-methyl-2-(4-methyl-piperazin-1-yl)-acetamide |
| Method B | 93.5 | Methanol, KOH, reflux for 40 min | KOH solution in methanol |
| Method C | 80 | Methanol, K₂CO₃, at 70°C for 13h | N-methyl-2-(4-methylpiperazin-1-yl)-N-(5-amino-2-yl)acetamide |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. The following findings summarize key biological activities:
- Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly at concentrations around 20 µM, indicating potential as a microtubule-destabilizing agent .
- Induction of Apoptosis : In cellular assays, this compound induced apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at higher concentrations (10 µM) and causing morphological changes indicative of programmed cell death .
- Cell Cycle Arrest : At concentrations of 2.5 µM and above, the compound effectively arrested cells in the G2/M phase of the cell cycle, a critical point for cancer therapy targeting .
- Selectivity for Cancer Cells : Studies have indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Binding to Tubulin : Molecular docking studies suggest that this compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
- Modulation of Apoptotic Pathways : By enhancing caspase activity, it may promote apoptotic signaling pathways that lead to cancer cell death.
Case Studies
Several case studies have documented the effects of this compound on different cancer types:
- Breast Cancer (MDA-MB-231) :
-
Liver Cancer (HepG2) :
- Similar apoptotic effects were noted in HepG2 cell lines, reinforcing its broad-spectrum anticancer activity.
Q & A
Q. What are the standard synthetic routes for Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, and what catalysts are typically employed?
The compound is synthesized via cyclization reactions involving indole derivatives and methoxy-phenyl precursors. A common method involves boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst for cyclization, as seen in analogous syntheses of 3-hydroxy acids and tetrahydropyran derivatives . Key steps include condensation of substituted indole-2-carboxylates with methoxy(phenyl)methylene groups under acidic conditions. Post-synthesis purification often employs column chromatography and recrystallization to achieve ≥95% purity, as validated by HPLC .
Q. How is the compound characterized spectroscopically to confirm its structure?
Structural confirmation requires a combination of techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy, carbonyl, and aromatic protons (e.g., δ ~3.8 ppm for methoxy groups, δ ~165-175 ppm for carbonyl carbons).
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 581.66 for C₃₃H₃₅N₅O₅) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) verify ester and ether functionalities .
Q. What are the storage and handling protocols to ensure compound stability?
The compound is hygroscopic and light-sensitive. Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to heat (>25°C) and moisture, as decomposition can occur, leading to impurities like E/Z isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Use the SHELX software suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps include:
- Validating hydrogen bonding and torsion angles against the Cambridge Structural Database (CSD) .
- Addressing disorder in methoxy or phenyl groups by refining occupancy factors and applying restraints .
- Cross-validating with spectroscopic data to resolve ambiguities in bond lengths or angles .
Q. What methodologies are recommended for analyzing and quantifying impurities such as E/Z isomers?
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to separate E/Z isomers, which exhibit distinct retention times .
- LC-MS/MS : Quantify trace impurities (e.g., nitroso derivatives) using multiple reaction monitoring (MRM) modes, with detection limits as low as 0.1% .
- Dynamic NMR : Monitor isomerization kinetics in solution at varying temperatures to assess thermodynamic stability .
Q. How does the compound interact with kinase targets like VEGFR, and what assays are used to evaluate this?
The compound is structurally related to Nintedanib (BIBF 1120), a potent VEGFR/PDGFR/FGFR inhibitor. Key assays include:
- Kinase inhibition assays : Measure IC₅₀ values (13–65 nM for VEGFR subtypes) using fluorescence-based ADP-Glo™ assays .
- Cellular proliferation assays : Evaluate anti-angiogenic effects in HUVEC cells via MTT or BrdU incorporation .
- Molecular docking : Use AutoDock Vina to model interactions between the methoxy(phenyl)methylene group and kinase ATP-binding pockets .
Q. What strategies mitigate metabolic instability observed in preclinical studies of related indole carboxylates?
- Prodrug design : Introduce esterase-labile groups (e.g., ethyl esters) to enhance bioavailability .
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify vulnerable sites (e.g., methylpiperazine cleavage) .
- CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes using human liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
